molecular formula C10H6ClN3O2S B14519399 Benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)- CAS No. 62608-64-4

Benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)-

Cat. No.: B14519399
CAS No.: 62608-64-4
M. Wt: 267.69 g/mol
InChI Key: UCBPVBMXJOJRKR-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)- is a chemical compound with the molecular formula C10H6ClN3O2S It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group at the para position and a dicyanoethenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)- typically involves the reaction of 4-chlorobenzenesulfonamide with a suitable dicyanoethenylating agent under controlled conditions. One common method involves the use of malononitrile as the dicyanoethenylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The dicyanoethenyl group can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents replacing the chloro group.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the dicyanoethenyl group.

Scientific Research Applications

Benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its anticancer and antimicrobial properties, showing promise in inhibiting the growth of certain cancer cell lines and bacteria.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)- involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-propynyl)benzenesulfonamide
  • 4-Chloro-N-(2-hydroxy-propionyl)-benzenesulfonamide
  • 4-Chloro-N-(2-ethoxy-phenyl)-benzenesulfonamide

Uniqueness

Benzenesulfonamide, 4-chloro-N-(2,2-dicyanoethenyl)- is unique due to the presence of the dicyanoethenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62608-64-4

Molecular Formula

C10H6ClN3O2S

Molecular Weight

267.69 g/mol

IUPAC Name

4-chloro-N-(2,2-dicyanoethenyl)benzenesulfonamide

InChI

InChI=1S/C10H6ClN3O2S/c11-9-1-3-10(4-2-9)17(15,16)14-7-8(5-12)6-13/h1-4,7,14H

InChI Key

UCBPVBMXJOJRKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC=C(C#N)C#N)Cl

Origin of Product

United States

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